N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine
Description
N-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine is a heterocyclic amine featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 5 and a propan-2-amine moiety linked via a methylene bridge. Its molecular formula is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol (free base) . The hydrochloride salt form (CID: 43559251) is documented in vendor catalogs but is currently discontinued .
Properties
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)8-4-7-9-6(3)11-10-7/h5,8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGPTGOCYTVTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the amine moiety .
Scientific Research Applications
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors and receptor modulators.
Materials Science: Its stability and reactivity make it useful in the synthesis of energetic materials and polymers.
Biological Studies: The compound can be used to study the biological activity of oxadiazole derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s analogs differ in substituents on the oxadiazole ring, the bridging group, or the amine moiety. Key examples include:
Key Observations:
- Substituent Position and Size : The target compound’s 5-methyl group balances lipophilicity and steric effects, whereas bulkier groups (e.g., cyclopentyl in ) enhance lipophilicity but may reduce solubility. Ethyl substitution () similarly increases hydrophobicity.
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation.
Pharmacological and Physicochemical Properties
- Physicochemical Data :
- Lipophilicity : Methyl and ethyl substituents increase logP compared to unsubstituted oxadiazoles.
- Solubility : Hydrochloride salts (e.g., ) enhance water solubility vs. free bases.
- Molecular Weight : The target compound (141.17 g/mol) is smaller than chlorophenyl derivatives (307.13 g/mol ), favoring better bioavailability.
Commercial and Research Relevance
Biological Activity
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine (CAS No. 915924-63-9) is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 191.66 g/mol. The compound features a 1,2,4-oxadiazole ring, which is known for its role in various bioactive compounds.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain oxadiazole derivatives demonstrated IC values ranging from 2.76 µM to 9.27 µM against human tumor cell lines such as ovarian and renal cancers . The mechanism often involves the inhibition of critical enzymes and pathways associated with tumor growth.
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian adenocarcinoma (OVXF 899) | 2.76 |
| Renal cancer (RXF 486) | 1.143 |
| Colon adenocarcinoma (CXF HT-29) | 9.27 |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Compounds in the oxadiazole class have been reported to exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 µM to over 150 µM against various strains .
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Candida albicans | 16.69 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit important enzymes such as histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .
- Receptor Interaction : Some oxadiazole derivatives act as agonists or antagonists at various receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Cell Cycle Disruption : Certain derivatives induce multipolar spindle formation during mitosis in cancer cells, leading to cell death through aberrant division .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer potential. The study found that modifications to the oxadiazole ring significantly enhanced cytotoxicity against specific cancer cell lines while reducing toxicity to normal cells . This highlights the importance of structural optimization in drug design.
Q & A
Q. What are the common synthetic routes for N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]propan-2-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of amidoximes with ketones or aldehydes, followed by functional group modifications. Key steps include:
- Amidoxime Formation : Reacting nitriles with hydroxylamine under basic conditions.
- Oxadiazole Ring Closure : Using dehydrating agents like HATU or DCC in anhydrous solvents (e.g., DMF, THF).
- Protecting Group Strategy : To enhance thermal stability during scale-up, intermediates like Boc-protected amines are employed .
- Optimization : Microwave-assisted synthesis (e.g., 80°C for 1 hour) improves reaction efficiency and reduces side products . Scalable protocols prioritize continuous flow reactors and automated systems for reproducibility .
Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks (e.g., methyl groups at δ 1.2–1.5 ppm, oxadiazole ring carbons at δ 160–170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 169.1 for [M+H]) .
- Chromatography : Reverse-phase HPLC with UV detection ensures purity (>95%) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, validated using SHELX software .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict charge transfer behavior and nucleophilic/electrophilic sites .
- Thermochemical Stability : Atomization energies and bond dissociation enthalpies assess decomposition risks during storage .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on reaction pathways .
Validation against experimental IR/Raman spectra ensures accuracy.
Q. How can researchers resolve contradictions in reported biological activities of derivatives containing the 5-methyl-1,2,4-oxadiazole moiety?
Methodological Answer:
- Target-Specific Assays : Use kinase inhibition or receptor-binding assays (e.g., OGA inhibition studies for neurodegenerative applications) to isolate mechanisms .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methyl vs. ethyl groups) on binding affinity using molecular docking (AutoDock Vina) .
- Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., 2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine) to identify trends in bioactivity .
Q. What strategies are employed to study the compound’s interaction with biological targets like enzymes or receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (k/k) in real-time .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Cryo-EM/X-ray Crystallography : Resolves binding conformations (e.g., oxadiazole ring π-stacking with aromatic residues) .
- In Silico Mutagenesis : Predicts critical amino acids for binding using tools like Rosetta .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
